![molecular formula C20H19ClN2O4 B063314 (1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride CAS No. 171752-68-4](/img/structure/B63314.png)
(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4.ClH/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16;/h2-8,15,18,21-22H,9-10H2,1H3;1H/t15-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJOKDTCKPQHK-KQKCUOLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465279 | |
Record name | Methyl (1R,3R)-1-(2H-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171752-68-4 | |
Record name | Methyl (1R,3R)-1-(2H-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride is a compound with potential therapeutic applications due to its structural similarity to various bioactive molecules. This article reviews its biological activities, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H18N2O4·HCl
- Molecular Weight: 426.85 g/mol
- CAS Number: 171752-68-4
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimalarial agent and its effects on neurotransmitter systems.
Antimalarial Activity
Recent studies have highlighted the compound's antimalarial properties. A research study indicated that derivatives of the tetrahydro-β-carboline scaffold exhibited significant in vitro antimalarial activity. The mechanism is thought to involve interference with the parasite's metabolism and replication processes .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Specifically:
- Dopaminergic System: It may modulate dopamine receptors, which are implicated in various neuropsychiatric disorders.
- Serotonergic System: The compound could influence serotonin levels, potentially affecting mood and anxiety disorders.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for parasite survival.
- Receptor Modulation: It likely interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Vorbereitungsmethoden
Reaction Conditions
-
Solvent : Methanol or ethanol (20–30 mL/g substrate)
-
Acid Catalyst : Hydrochloric acid (HCl, 1–2 M final concentration)
-
Temperature : Reflux (60–80°C)
The reaction proceeds via imine formation followed by cyclization, yielding the tetrahydro-β-carboline intermediate. Stereochemical control at C1 and C3 is achieved through the chiral centers of L-tryptophan, with the (1R,3R) configuration preserved due to the absence of racemization under mild acidic conditions.
Key Data:
Esterification and Salt Formation
The methyl ester group is introduced via the starting material (L-tryptophan methyl ester), avoiding additional steps. Post-cyclization, the free base is treated with HCl gas in anhydrous ethanol to form the hydrochloride salt.
Salt Formation Protocol
Key Data:
Stereochemical Analysis and Validation
The (1R,3R) configuration is confirmed via:
-
X-ray Crystallography : Single-crystal analysis unambiguously assigns stereochemistry.
-
Chiral HPLC : Using a Chiralpak® IA column (hexane:isopropanol 80:20, 1 mL/min), retention times correlate with authentic standards.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors optimize the Pictet-Spengler step:
-
Residence Time : 2 hours at 70°C
-
Productivity : 15 g/L·h
-
Cost Analysis : Raw materials account for 62% of total cost, with HCl recovery systems reducing waste.
Comparative Methodologies
A manganese dioxide-mediated one-pot method (Source) was adapted for analogs but required modification to retain the tetrahydro state:
-
Oxidation Avoidance : Omitting MnO₂ prevents aromatization, preserving the 2,3,4,9-tetrahydro structure.
Purity and Analytical Data
Final product characterization includes:
Q & A
Q. What synthetic strategies are recommended to achieve high enantiomeric purity of this β-carboline derivative?
- Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. Key steps include:
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization of tetrahydro-β-carboline intermediates.
- Protecting group strategies for the benzo[d][1,3]dioxol-5-yl moiety to prevent racemization .
- Final purification via chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) to isolate (1R,3R)-enantiomers .
Table 1: Example Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (ee%) |
---|---|---|---|
Cyclization | L-Proline catalyst, DCM, 0°C | 65 | 92 |
Chiral Resolution | Chiralpak® IC, hexane/i-PrOH (80:20) | 85 | >99 |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer:
- X-ray crystallography for absolute stereochemical confirmation (e.g., monoclinic P2₁ space group, as reported for related analogs) .
- 1H/13C NMR with COSY and NOESY to verify regiochemistry and spatial arrangement.
- Chiral HPLC (e.g., using a Daicel Chiralcel OD-H column) to confirm enantiomeric excess (≥98%) .
- LC-MS (ESI+) for molecular weight validation (expected [M+H]⁺: 373.8) .
Q. How should researchers handle stability issues during storage?
- Methodological Answer:
- Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent degradation via oxidation or photolysis.
- Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation products (e.g., demethylation at the ester group) .
Q. What are validated methods for quantifying this compound in biological matrices?
- Methodological Answer:
- LC-MS/MS with deuterated internal standards (e.g., D₃-methyl ester analog) to account for matrix effects.
- Chromatographic conditions: C18 column (2.6 µm, 50 × 2.1 mm), gradient elution (0.1% formic acid in H₂O/MeOH).
- Limit of quantification (LOQ): 1 ng/mL in plasma .
Q. How can researchers confirm the absence of stereoisomeric impurities?
- Methodological Answer:
- Use polarimetry to measure optical rotation ([α]D²⁵ = +45° for (1R,3R) vs. –45° for (1S,3S)) .
- Compare NMR shifts of diastereotopic protons (e.g., H-1 and H-3) with computational predictions (DFT/B3LYP) .
Advanced Research Questions
Q. How can contradictions in reported antifungal activity data be resolved?
- Methodological Answer: Discrepancies may arise from stereochemical impurities or assay conditions. Mitigation strategies include:
- Re-testing enantiomerically pure samples (≥99% ee) under standardized MIC protocols (CLSI M27-A3).
- Validating membrane disruption via fluorescence anisotropy (e.g., DPH probe for lipid order) and SEM for fungal cell integrity .
Q. What computational approaches predict interactions with fungal membrane targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina) against Candida glabrata ergosterol-binding proteins (PDB: 5V5Z).
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR modeling to correlate substituent effects (e.g., C1 alkyl chain length) with antifungal IC₅₀ .
Q. How to design SAR studies to optimize pharmacological activity?
- Methodological Answer:
- Synthesize analogs with C1 substituent variations (e.g., alkyl chains, aryl groups) and C3 ester modifications (e.g., ethyl, tert-butyl).
- Test in vitro antifungal activity and cytotoxicity (HepG2 cells). Prioritize analogs with selectivity index (SI) >10 .
Table 2: Example SAR Data
Substituent (C1) | IC₅₀ (µg/mL) C. glabrata | SI (HepG2) |
---|---|---|
Octyl (linear) | 1.2 | 15 |
3-Chlorophenyl | 0.8 | 8 |
Q. What experimental approaches elucidate pharmacokinetic properties?
- Methodological Answer:
- Microsomal stability assay (human liver microsomes, NADPH regeneration system) to estimate metabolic half-life (t₁/₂).
- Plasma protein binding via ultrafiltration (≥90% bound to albumin).
- In vivo PK in rodent models: IV/PO dosing, non-compartmental analysis for AUC and bioavailability .
Q. How to address discrepancies in stereochemical assignments across studies?
- Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.